3-(Chloromethyl)pyridazine hydrochloride 3-(Chloromethyl)pyridazine hydrochloride
Brand Name: Vulcanchem
CAS No.: 27349-66-2
VCID: VC3753863
InChI: InChI=1S/C5H5ClN2.ClH/c6-4-5-2-1-3-7-8-5;/h1-3H,4H2;1H
SMILES: C1=CC(=NN=C1)CCl.Cl
Molecular Formula: C5H6Cl2N2
Molecular Weight: 165.02 g/mol

3-(Chloromethyl)pyridazine hydrochloride

CAS No.: 27349-66-2

Cat. No.: VC3753863

Molecular Formula: C5H6Cl2N2

Molecular Weight: 165.02 g/mol

* For research use only. Not for human or veterinary use.

3-(Chloromethyl)pyridazine hydrochloride - 27349-66-2

Specification

CAS No. 27349-66-2
Molecular Formula C5H6Cl2N2
Molecular Weight 165.02 g/mol
IUPAC Name 3-(chloromethyl)pyridazine;hydrochloride
Standard InChI InChI=1S/C5H5ClN2.ClH/c6-4-5-2-1-3-7-8-5;/h1-3H,4H2;1H
Standard InChI Key LPKSYVXQAWQCSP-UHFFFAOYSA-N
SMILES C1=CC(=NN=C1)CCl.Cl
Canonical SMILES C1=CC(=NN=C1)CCl.Cl

Introduction

Chemical Identity and Properties

Basic Identification

3-(Chloromethyl)pyridazine hydrochloride is the hydrochloride salt of 3-(Chloromethyl)pyridazine. The compound features a pyridazine ring (a six-membered aromatic heterocycle containing two adjacent nitrogen atoms) with a chloromethyl group at the 3-position, and exists as a hydrochloride salt.

Physical and Chemical Properties

The compound has the following key properties:

Table 1: Physical and Chemical Properties of 3-(Chloromethyl)pyridazine Hydrochloride

PropertyValue
CAS Number27349-66-2
Molecular FormulaC₅H₆Cl₂N₂
Molecular Weight165.02 g/mol
AppearanceCrystalline solid
SolubilitySoluble in water and polar organic solvents

The parent compound, 3-(Chloromethyl)pyridazine (before salt formation), has the following properties:

Table 2: Properties of Parent Compound 3-(Chloromethyl)pyridazine

PropertyValue
CAS Number41227-72-9
Molecular FormulaC₅H₅ClN₂
Molecular Weight128.560 g/mol
Density1.2±0.1 g/cm³
Boiling Point282.3±15.0 °C at 760 mmHg
Flash Point151.6±6.0 °C
LogP-0.50

The compound becomes more water-soluble in its hydrochloride salt form compared to the free base, making it more suitable for certain applications requiring aqueous conditions .

Synthesis Methods

Standard Synthetic Approach

The synthesis of 3-(Chloromethyl)pyridazine hydrochloride typically begins with 3-methylpyridazine as the starting material. The key step involves chlorination of the methyl group.

Table 3: Synthesis Reaction Parameters

ParameterSpecification
Starting Material3-methylpyridazine
Chlorinating AgentTrichloroisocyanuric acid
SolventChloroform (CHCl₃)
Reaction ConditionsReflux, overnight
PurificationFiltration, washing, and concentration
YieldApproximately 80%

Detailed Synthesis Procedure

A documented synthesis method involves the following steps:

  • Trichloroisocyanuric acid (148 mg, 0.6 mmol) is added in portions to a mixture of 3-methylpyridazine (145 μL, 1.6 mmol) in chloroform under reflux conditions.

  • The reaction mixture is stirred at reflux overnight.

  • After cooling, the mixture is filtered.

  • The filtrate is diluted with dichloromethane (DCM).

  • The organic layer is washed with an aqueous solution of 1M NaOH followed by brine.

  • The organic phase is dried over MgSO₄ and concentrated under reduced pressure.

  • The resulting 3-(Chloromethyl)pyridazine (205 mg, 80% yield) can be converted to the hydrochloride salt using HCl in an appropriate solvent.

  • The salt formation increases stability and water solubility of the compound .

Mass spectrometry confirms the identity of the intermediate compound with mass calculated for C₅H₅ClN₂ as 128.0 and m/z found as 129 [M+H]⁺ .

Chemical Reactivity and Applications

Reactive Sites

The 3-(Chloromethyl)pyridazine hydrochloride possesses several reactive sites that make it valuable in organic synthesis:

  • The chloromethyl group serves as an excellent leaving group for nucleophilic substitution reactions.

  • The pyridazine nitrogen atoms can participate in coordination chemistry with metals.

  • The aromatic ring can undergo electrophilic aromatic substitution reactions, though typically requiring activation.

Applications in Organic Synthesis

The compound is primarily used as a building block in the synthesis of more complex molecules, particularly:

  • Pharmaceutical intermediates for heterocyclic drug candidates

  • Agrochemical precursors

  • Specialty materials where pyridazine moieties are desired

Similar chloromethylated heterocycles have been used in patent literature for various applications, suggesting comparable utility for this compound .

Structural Comparisons with Related Compounds

Comparison with Similar Compounds

It is important to distinguish 3-(Chloromethyl)pyridazine hydrochloride from similar compounds that appear in the literature:

Table 4: Comparison with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular WeightKey Difference
3-(Chloromethyl)pyridazine hydrochloride27349-66-2C₅H₆Cl₂N₂165.02Subject compound
3-(Chloromethyl)pyridazine41227-72-9C₅H₅ClN₂128.560Free base form
3-(Chloromethyl)-4-methylpyridazine hydrochloride1956370-79-8C₆H₈Cl₂N₂Not specifiedAdditional methyl group at position 4
3-chloro-6-(chloromethyl)pyridazine hydrochloride1420865-79-7C₅H₅Cl₃N₂199.4656Additional chlorine at position 6
3-(Chloromethyl)pyridine hydrochloride6959-48-4C₆H₇ClN- HClNot specifiedPyridine instead of pyridazine ring

The structural differences in these related compounds can significantly affect their chemical behaviors and applications .

Research Significance

Importance in Medicinal Chemistry

Pyridazine derivatives have shown significant biological activities including:

  • Antimicrobial properties

  • Anti-inflammatory effects

  • Potential anticancer activities

  • Central nervous system activities

The chloromethyl group provides a reactive handle for further functionalization, allowing medicinal chemists to create libraries of compounds for structure-activity relationship studies .

Related Research Findings

While specific research on 3-(Chloromethyl)pyridazine hydrochloride itself is limited in the provided search results, related compounds have been studied for their biological activities. For instance, the structurally similar 3-(Chloromethyl)pyridine hydrochloride has been evaluated for potential carcinogenicity in Fischer 344 rats and B6C3F1 mice, indicating the importance of toxicological assessments for these types of compounds .

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